molecular formula C12H18ClN3O B2676520 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride CAS No. 2034352-27-5

4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride

Cat. No.: B2676520
CAS No.: 2034352-27-5
M. Wt: 255.75
InChI Key: JUZCQIRTZGGLGO-UHFFFAOYSA-N
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Description

4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride is a chemical compound that features a morpholine ring attached to a pyrimidine core with a cyclobutyl substituent

Scientific Research Applications

4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in biological studies to investigate its effects on various biological pathways and molecular targets.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for research purposes.

    Pharmaceutical Development: It is explored for its potential use in the development of new pharmaceutical drugs.

Preparation Methods

The synthesis of 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a series of condensation reactions involving appropriate precursors such as amidines and β-diketones.

    Cyclobutyl Substitution: The cyclobutyl group is introduced via nucleophilic substitution reactions, often using cyclobutyl halides.

    Morpholine Attachment: The morpholine ring is attached through nucleophilic substitution reactions, where morpholine reacts with a halogenated pyrimidine intermediate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or cyclobutyl groups can be replaced with other substituents using appropriate nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Mechanism of Action

The mechanism of action of 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride can be compared with other similar compounds, such as:

    4-(6-Cyclopropylpyrimidin-4-yl)morpholine hydrochloride: This compound has a cyclopropyl group instead of a cyclobutyl group, leading to differences in its chemical and biological properties.

    4-(6-Cyclohexylpyrimidin-4-yl)morpholine hydrochloride: The cyclohexyl substituent results in different steric and electronic effects compared to the cyclobutyl group.

    4-(6-Cyclopentylpyrimidin-4-yl)morpholine hydrochloride: The cyclopentyl group introduces variations in the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(6-cyclobutylpyrimidin-4-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c1-2-10(3-1)11-8-12(14-9-13-11)15-4-6-16-7-5-15;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZCQIRTZGGLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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